4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE
Description
4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound may exhibit unique properties due to the presence of both sulfonamide and pyrrolidine functional groups.
Properties
IUPAC Name |
4-[ethyl(ethylsulfonyl)amino]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-3-21(25(23,24)4-2)17-10-8-16(9-11-17)18(22)19-12-7-15-20-13-5-6-14-20/h8-11H,3-7,12-15H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOINGVUNYBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NCCCN2CCCC2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine.
Introduction of the Sulfonamide Group: The ethyl ethanesulfonamide group can be introduced via sulfonylation reactions using reagents like ethanesulfonyl chloride.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through nucleophilic substitution reactions involving a suitable halide precursor.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Nucleophilic substitution reactions may occur at the benzamide core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzamides.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, benzamides can interact with receptors, enzymes, or other proteins, influencing various biochemical pathways. The sulfonamide group may enhance binding affinity, while the pyrrolidine ring could affect the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-METHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE
- 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE
Uniqueness
The unique combination of the ethyl ethanesulfonamide and pyrrolidine groups in 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE may confer distinct chemical and biological properties, differentiating it from other benzamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
